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The table below summarizes the key pharmacokinetic and metabolic interaction data for intravenous

eravacycline.

Aspect Summary of Findings

Primary Metabolic Route Metabolized by the Cytochrome P450 CYP3A4 isoenzyme [1].

Mass Balance &
Excretion

After IV administration, the majority of total radioactivity from

[14C]eravacycline was recovered in the feces, indicating biliary/fecal
elimination is the primary route of excretion for eravacycline and its

metabolites [2].

Interaction with CYP3A4
Inhibitor (Itraconazole)

Concomitant administration increased eravacycline's AUC0-t and half-life

by approximately 30-40% and decreased clearance [2].

Interaction with CYP3A4
Inducer (Rifampin)

Concomitant administration decreased eravacycline's AUC by

approximately 25-35% and increased clearance by about 50% [2].

Clinical Dose
Recommendation

When coadministered with a strong CYP3A inducer, the dose of

eravacycline should be increased to 1.5 mg/kg every 12 hours [2] [1].

Experimental Protocols for Key Studies

The data in the previous section is derived from specific clinical study designs.
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Protocol for Mass Balance and Metabolism Study

This study aimed to characterize the absorption, metabolism, and excretion of eravacycline [2].

Subjects: Healthy adult subjects.

Administration: Single intravenous dose of [14C]-labeled eravacycline (to enable radioactive
tracing).

Measurements:
Total radioactivity in plasma, urine, and feces was measured to determine the mass balance.

Metabolite profiles in excreta were determined using advanced analytical techniques like liquid
chromatography-radiocounting and mass spectrometry.

Key Parameters: Cumulative recovery of radioactivity in excreta, pharmacokinetic parameters (AUC,
Cmax, tmax, t1/2), and metabolite identification.

Protocol for Drug-Drug Interaction (DDI) Studies

These studies evaluated the effect of a CYP3A4 inhibitor and inducer on eravacycline's pharmacokinetics

[2].

Design: Open-label, fixed-sequence studies in healthy subjects.

Treatments:
Eravacycline + Itraconazole: Subjects received IV eravacycline alone, followed by a course of

oral itraconazole (a strong CYP3A4 inhibitor), and then IV eravacycline co-administered with
itraconazole.

Eravacycline + Rifampin: Subjects received IV eravacycline alone, followed by a course of
oral rifampin (a strong CYP3A4 inducer), and then IV eravacycline co-administered with

rifampin.
Pharmacokinetic Analysis: Blood samples were collected at specified time points after eravacycline

administration in each phase. Key PK parameters (AUC, Cmax, t1/2, clearance) were calculated and

compared between phases (eravacycline alone vs. eravacycline with the interacting drug).

The Role of CYP3A4 in Drug Metabolism

The following diagram illustrates the central role of CYP3A4 in metabolizing eravacycline and how its

activity can be altered, leading to clinically significant interactions.
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CYP3A4 metabolizes eravacycline; inhibitors increase exposure, inducers decrease it.

CYP3A4's Pivotal Role: CYP3A4 is the most abundant drug-metabolizing enzyme in the human liver

and is responsible for the metabolism of a substantial portion (30-50%) of clinically used drugs [3] [4].
It facilitates various metabolic transformations, including hydroxylation and dealkylation [3].

Sources of Variability: CYP3A4 activity exhibits considerable inter-individual variability, influenced
by factors such as genetics (polymorphisms), age, gender, disease states, and concurrent use of

inhibiting or inducing drugs [3] [4]. This variability can significantly impact the pharmacokinetics and
clinical effects of its substrates, like eravacycline.

Key Clinical Implications for Drug Development

Dose Adjustment is Mandatory with Strong Inducers: The observed ~30% reduction in

eravacycline exposure with rifampin is clinically significant. To ensure therapeutic efficacy, the dose
must be increased from 1 mg/kg to 1.5 mg/kg every 12 hours when co-administered with strong

CYP3A inducers (e.g., rifampin, phenytoin) [2] [1].
Monitoring with Inhibitors: While no dose adjustment is currently recommended for co-

administration with CYP3A4 inhibitors like itraconazole, the observed increase in eravacycline
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exposure warrants awareness of the potential for enhanced pharmacological effects or adverse

events [2] [1].
Consideration of Polymorphisms: Although the primary clinical focus is on drug-drug interactions,

genetic polymorphisms in CYP3A4 can also lead to variable enzyme activity and may be a relevant
factor in individual patient response during drug development and in specific clinical settings [3] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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